(R)-3-(Thiophen-3-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-thiophen-3-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPXSKFUJQROB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856267 | |
| Record name | (3R)-3-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212949-95-5 | |
| Record name | (3R)-3-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Retrosynthetic Analysis of R 3 Thiophen 3 Yl Morpholine
Enantioselective Synthetic Routes Towards (R)-3-(Thiophen-3-yl)morpholine
The creation of the specific (R) stereoisomer of 3-(Thiophen-3-yl)morpholine necessitates the use of enantioselective synthetic methods. These approaches are critical for ensuring the desired pharmacological activity and minimizing potential off-target effects.
Asymmetric Catalysis in Morpholine (B109124) Ring Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including 3-substituted morpholines. A notable strategy involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method starts with ether-containing aminoalkyne substrates. A bis(amidate)bis(amido)Ti catalyst is employed for the initial hydroamination to form a cyclic imine. nih.gov This intermediate is then reduced in situ by the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). nih.govorganic-chemistry.org
Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the (S,S)-Ts-DPEN ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.govorganic-chemistry.org This insight has allowed for the extension of this methodology to synthesize other chiral heterocycles, such as piperazines. nih.govorganic-chemistry.org
Table 1: Key Catalysts and Conditions for Asymmetric Synthesis of 3-Substituted Morpholines
| Step | Catalyst | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Hydroamination | bis(amidate)bis(amido)Ti | - | - | - | nih.gov |
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | DMF, 5:2 HCO₂H/Et₃N, rt, 16 h | Good | >95% | nih.govorganic-chemistry.org |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries represents another established strategy for controlling stereochemistry during the synthesis of morpholine derivatives. While specific examples for this compound are not extensively detailed in the reviewed literature, the general principle involves temporarily incorporating a chiral molecule to direct the formation of the desired stereocenter. After the key stereoselective transformation, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral morpholines and thiomorpholines. nih.gov
Enzymatic and Biocatalytic Synthesis Strategies
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as dehydrogenases and oxidases, can perform stereoselective transformations under mild conditions. thieme-connect.de For instance, the enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide has been achieved with excellent enantioselectivity (>99.5% ee) using whole cells of Rhodotorula glutinis. nih.gov This intermediate is a key precursor for the synthesis of the antidepressant (S)-duloxetine. nih.gov While this specific example relates to a thiophen-2-yl derivative, it highlights the potential of biocatalytic methods for creating chiral thiophene-containing building blocks that could be further elaborated into this compound.
Table 2: Example of Biocatalytic Reduction for a Thiophene (B33073) Derivative
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | Rhodotorula glutinis (whole cells) | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | >95% | >99.5% | nih.gov |
Conventional and Microwave-Assisted Synthetic Approaches to Thiophene-Morpholine Hybrids
Conventional and microwave-assisted methods are widely used for the synthesis of heterocyclic compounds, including thiophene-morpholine hybrids. These techniques often focus on the construction of the thiophene or morpholine ring system.
Gewald Reaction Modifications for Thiophene Ring Formation
The Gewald reaction is a classic and versatile multicomponent reaction for the synthesis of 2-aminothiophenes. umich.educhemrxiv.org It typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. chemrxiv.org Modifications of the Gewald reaction have been developed to improve yields, expand the substrate scope, and create more complex thiophene derivatives. nih.govresearchgate.net These modifications can include the use of different catalysts, reaction conditions, and starting materials. nih.gov While not directly forming the morpholine ring, this reaction is crucial for synthesizing the thiophene moiety which can then be coupled with a morpholine precursor or a fragment that can be cyclized to form the morpholine ring.
Hantzsch-Type Cyclization and Related Heterocycle Syntheses
The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org While the classic Hantzsch synthesis yields pyridines, related cyclization strategies can be adapted for the synthesis of other heterocycles. Although direct application to this compound is not explicitly described, the principles of multicomponent reactions and subsequent cyclizations are relevant to the synthesis of complex heterocyclic systems. For example, a Hantzsch-based macrocyclization approach has been used for the synthesis of thiazole-containing cyclopeptides. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of thiophene and morpholine derivatives. frontiersin.orgnih.govresearchgate.netnih.gov Microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates and often cleaner product formation. frontiersin.org This technique has been successfully applied to various reactions, including the synthesis of thiophene derivatives and fused 1,2,4-triazines bearing thiophene moieties. nih.govnih.gov
Multi-Component Reactions for Integrated Scaffold Construction
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. tandfonline.comimpactfactor.org A plausible MCR strategy for the construction of the 3-substituted morpholine core involves a copper-catalyzed three-component reaction. nih.gov
This approach would utilize a chiral amino alcohol, an aldehyde, and a diazomalonate as the key building blocks. nih.gov For the synthesis of this compound, the starting materials could be (R)-2-amino-2-(thiophen-3-yl)ethanol, formaldehyde, and a diazomalonate. The use of a chiral amino alcohol derived from a corresponding amino acid would be crucial for establishing the desired stereochemistry at the C3 position of the morpholine ring. nih.gov
The reaction proceeds through the formation of an ylide from the diazomalonate in the presence of a copper catalyst. This ylide then reacts with the imine formed in situ from the amino alcohol and the aldehyde, leading to the formation of the morpholine ring. This method is advantageous due to the commercial availability of the starting materials and the one-pot nature of the reaction. nih.gov
Recent advancements in MCRs have also highlighted their utility in the synthesis of thiophene derivatives, which could potentially be adapted for the construction of the target molecule. tandfonline.com
Retrosynthetic Disconnections and Fragment Coupling Strategies for this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.comslideshare.net The retrosynthetic analysis of this compound reveals several possible disconnection points, leading to various synthetic strategies.
A primary disconnection can be made at the C-N and C-O bonds of the morpholine ring, suggesting a cyclization strategy. This leads to a key intermediate, an appropriately substituted (R)-2-(amino)-1-(thiophen-3-yl)ethanol derivative. This intermediate can be synthesized from (R)-thiophen-3-ylglycinol.
An alternative and powerful strategy involves a palladium-catalyzed intramolecular carboamination reaction. nih.gov This retrosynthetic approach disconnects the morpholine ring at the N-C6 and C5-O bonds. The precursor for this cyclization would be an O-allyl-N-protected-(R)-2-amino-1-(thiophen-3-yl)ethanol derivative. This precursor can be assembled from (R)-2-amino-1-(thiophen-3-yl)ethanol, which in turn can be derived from thiophene-3-carbaldehyde.
A further disconnection strategy focuses on the bond between the thiophene ring and the morpholine moiety. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 3-bromomorpholine derivative and thiophene-3-boronic acid. However, the synthesis of the required chiral 3-bromomorpholine precursor would be a significant challenge.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. In the context of the palladium-catalyzed carboamination strategy for the synthesis of substituted morpholines, several parameters can be systematically varied. nih.gov These include the choice of palladium catalyst, ligand, base, and solvent, as well as the reaction temperature.
Below is a table summarizing the optimization of conditions for a model Pd-catalyzed carboamination reaction to form a cis-3,5-disubstituted morpholine, which provides a valuable reference for the synthesis of this compound. nih.gov
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (8) | NaOtBu (2.0) | Toluene (B28343) | 80 | 55 |
| 2 | Pd(OAc)₂ (2) | P(2-furyl)₃ (8) | NaOtBu (2.0) | Toluene | 105 | 75 |
| 3 | Pd₂(dba)₃ (1) | P(2-furyl)₃ (8) | NaOtBu (2.0) | Toluene | 105 | 72 |
| 4 | Pd(OAc)₂ (2) | P(2-furyl)₃ (8) | K₃PO₄ (2.0) | Toluene | 105 | <10 |
| 5 | Pd(OAc)₂ (2) | P(2-furyl)₃ (8) | NaOtBu (2.0) | Dioxane | 105 | 68 |
The data indicates that the combination of Pd(OAc)₂ as the palladium source, P(2-furyl)₃ as the ligand, and NaOtBu as the base in toluene at 105 °C provides the optimal yield for this class of reaction. nih.gov The choice of ligand is crucial, with the electron-rich and sterically accessible tri(2-furyl)phosphine (B125338) affording a significantly higher yield compared to the more sterically hindered tri(o-tolyl)phosphine. The base also plays a critical role, with the strong, non-nucleophilic base NaOtBu being far superior to K₃PO₄. These findings would be directly applicable to the optimization of the synthesis of this compound via a similar palladium-catalyzed intramolecular carboamination.
Derivatization and Chemical Reactivity Studies of R 3 Thiophen 3 Yl Morpholine Derivatives
Functionalization of the Thiophene (B33073) Moiety
The thiophene ring in (R)-3-(Thiophen-3-yl)morpholine is an electron-rich aromatic system, making it susceptible to various chemical modifications. These reactions are crucial for creating a library of analogs with potentially enhanced activities.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds, including thiophene. pearson.comyoutube.com The π-electrons of the thiophene ring act as a nucleophile, attacking an electrophile to form a resonance-stabilized intermediate, known as a sigma complex, before a proton is removed to restore aromaticity. youtube.com The reactivity of thiophene in EAS reactions is generally greater than that of benzene (B151609) due to the electron-donating nature of the sulfur atom. rroij.com
Common EAS reactions applicable to the thiophene moiety include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These reactions are typically catalyzed by Lewis acids. masterorganicchemistry.comyoutube.com
Nitration: The introduction of a nitro group (-NO2) is achieved using a mixture of nitric acid and sulfuric acid. youtube.com This group can be further reduced to an amino group, providing a handle for additional functionalization.
Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid group (-SO3H). youtube.com This reaction is often reversible. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. masterorganicchemistry.com Friedel-Crafts acylation is generally preferred as it avoids the polyalkylation and rearrangement issues often associated with alkylation.
The position of substitution on the thiophene ring is directed by the existing morpholine (B109124) substituent and the inherent reactivity of the thiophene ring itself. The α-positions (2 and 5) are generally more reactive towards electrophiles than the β-positions (3 and 4). rsc.org
Cross-Coupling Reactions at Thiophene Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the thiophene ring. rsc.org These reactions typically involve the coupling of a thienyl halide or triflate with an organometallic reagent.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples a thienyl boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net It is known for its mild reaction conditions and tolerance of various functional groups.
Heck Coupling: This reaction involves the coupling of a thienyl halide with an alkene.
Sonogashira Coupling: This reaction couples a thienyl halide with a terminal alkyne, providing access to alkynyl-substituted thiophenes. mdpi.com
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine substituents.
These cross-coupling strategies offer a modular approach to synthesizing a diverse range of thiophene-functionalized derivatives.
Introduction of Diverse Substituents on the Thiophene Ring
Beyond electrophilic substitution and cross-coupling, other methods can be employed to introduce diverse substituents onto the thiophene ring. Lithiation of the thiophene ring, typically at the 2-position using an organolithium reagent like n-butyllithium, generates a thienyllithium species. rroij.com This nucleophile can then react with various electrophiles to introduce a wide range of functional groups. rroij.com
Furthermore, ring-opening reactions of the thiophene moiety can lead to the formation of novel heterocyclic systems. nih.gov For instance, certain substituted thienopyridazines have been shown to undergo ring-opening and subsequent cyclizations to form complex fused heterocyclic structures. nih.gov
Modifications and Substitutions on the Morpholine Ring
The morpholine ring of this compound also provides opportunities for chemical modification, primarily at the nitrogen atom and, to a lesser extent, at the carbon positions.
N-Alkylation and N-Acylation Reactions
The secondary amine of the morpholine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. jchemrev.com
N-Alkylation: This reaction involves the treatment of the morpholine derivative with an alkyl halide or other alkylating agent in the presence of a base. researchgate.netresearchgate.net This allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen atom.
N-Acylation: Reaction with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent) leads to the formation of the corresponding N-acyl derivative. researchgate.net This introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
These reactions are generally high-yielding and provide a straightforward means of diversifying the morpholine portion of the scaffold.
Substitutions at Carbon Positions of the Morpholine Ring
Introducing substituents at the carbon atoms of the morpholine ring is more challenging but can be achieved through specific synthetic strategies. nih.gov One approach involves the synthesis of the morpholine ring from appropriately substituted starting materials. jchemrev.comresearchgate.net For example, starting with a substituted amino alcohol and a suitable dielectrophile can lead to the formation of a carbon-substituted morpholine ring. researchgate.net
Recent advances have also demonstrated methods for the diastereoselective synthesis of 2- and 3-substituted morpholine congeners starting from a tosyl-oxazetidine precursor. nih.gov These methods allow for the construction of highly decorated and conformationally rigid morpholine structures. nih.gov Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov
Ring-Opening and Ring-Expansion Reactions of the Morpholine and Thiophene Systems
The stability of the morpholine and thiophene rings in this compound is significant, yet under specific conditions, these rings can undergo opening or expansion, leading to novel molecular architectures.
Morpholine Ring Reactions:
The morpholine ring is generally stable. However, ring-opening can be achieved under harsh conditions or through specific activation. For instance, the synthesis of morpholine congeners can sometimes proceed through the ring-opening of activated precursors like 2-tosyl-1,2-oxazetidines. acs.org While not a direct ring-opening of a pre-formed morpholine, this demonstrates a synthetic strategy where the morpholine ring is formed from a ring-opening event.
Nitrogen-atom insertion into cyclic amines like morpholine has been studied. acs.org The reaction of morpholine with anomeric amide reagents can lead to isodiazene intermediates, which in the case of morpholine, preferentially dimerize to form cyclic tetrazines rather than undergoing a direct ring expansion. acs.org
Thiophene Ring Reactions:
The thiophene ring, while aromatic, can undergo ring-opening reactions under various conditions. Photochemical excitation of thiophene can lead to ring-opening as a deactivation mechanism, proceeding through different excited states and involving elongation of a carbon-sulfur bond. rsc.org This process is generally ultrafast and can be responsible for the lack of fluorescence in many thiophene derivatives. rsc.org
Chemical reagents can also induce thiophene ring-opening. For example, reactions with certain aluminum(I) complexes have been shown to cause carbon-sulfur bond activation and subsequent ring-expansion of thiophene and its derivatives. chemrxiv.org Mechanistic studies on the oxidation of aromatic compounds, including those with sulfur-containing rings, show that ring-opening can be a key pathway leading to a variety of products. nih.gov Furthermore, the mechanochemistry of thiolate anchors on gold surfaces has been investigated, revealing that mechanical forces can influence the chemical reactivity and cleavage of carbon-sulfur bonds. researchgate.net
Ring-expansion reactions of cyclic ketones, a related class of compounds, can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or reactions with diazomethane (B1218177) derivatives, often catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.org These reactions proceed via carbocation rearrangements, where a bond migration leads to an expanded ring system. youtube.comyoutube.com While not directly demonstrated on this compound, these principles suggest potential pathways for the expansion of the thiophene ring if it were to be functionalized with appropriate groups.
A summary of potential ring-altering reactions is presented in the table below.
| Ring System | Reaction Type | Reagents/Conditions | Potential Outcome |
| Morpholine | Dimerization via Isodiazene | Anomeric amide reagents | Cyclic tetrazines |
| Thiophene | Photochemical Ring-Opening | UV irradiation | Ring-opened isomers |
| Thiophene | Chemical Ring-Opening/Expansion | Aluminum(I) complexes | Ring-expanded heterocycles |
| Thiophene | Oxidative Ring-Opening | Strong oxidizing agents | Acyclic sulfur-containing compounds |
Investigation of Reaction Mechanisms and Kinetics of Derivatization
The derivatization of this compound primarily involves the secondary amine of the morpholine ring, which acts as a nucleophile. The kinetics and mechanisms of such reactions are crucial for controlling the synthesis of its derivatives.
The most common derivatization is N-acylation. The mechanism of acylation of morpholine generally involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), followed by the elimination of a leaving group. researchgate.net The kinetics of such reactions are influenced by several factors, including the reactivity of the acylating agent, the solvent, and the temperature. For example, the synthesis of N-acetyl morpholine from morpholine and methyl acetate (B1210297) is pressure and temperature-dependent, with typical conditions being 130-150°C and 0.5-0.9 MPa. google.com
Computational studies on the role of morpholine as a catalyst in urethane (B1682113) formation provide insights into its reactivity. nih.gov These studies show that morpholine can act as a proton acceptor, influencing the transition state energies of the reaction. The proton affinity of the morpholine nitrogen is a key parameter in its catalytic activity. nih.gov
Kinetic studies on the hydrolysis of esters catalyzed by morpholine have also been reported. acs.org These investigations highlight the role of neighboring group participation and the formation of intermediates, which can significantly affect the reaction rates. In the context of enzyme-catalyzed reactions, the kinetics of acylation and deacylation of penicillin acylase have been studied, providing a model for understanding acyl transfer reactions involving cyclic amines. nih.gov
A general overview of the factors influencing the kinetics of morpholine derivatization is provided in the table below.
| Factor | Influence on Kinetics |
| Reactivity of Electrophile | More reactive electrophiles (e.g., acid chlorides vs. esters) lead to faster reaction rates. |
| Solvent | The polarity and protic/aprotic nature of the solvent can affect the stability of reactants and transition states. |
| Temperature | Higher temperatures generally increase the reaction rate, as described by the Arrhenius equation. |
| Pressure | For reactions involving gaseous reactants or products, pressure can influence reaction rates and equilibria. google.com |
| Catalyst | The presence of a catalyst, such as a base or an acid, can significantly alter the reaction mechanism and accelerate the reaction. |
Exploration of Novel Chemical Reactions and Transformations of this compound
The unique combination of a morpholine and a thiophene ring in this compound opens avenues for exploring novel chemical reactions and transformations.
Reactions at the Morpholine Nitrogen:
Beyond simple acylation and alkylation, the morpholine nitrogen can participate in more complex reactions. For instance, palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides have been used to synthesize cis-3,5-disubstituted morpholines. nih.gov This strategy could potentially be adapted for the derivatization of the morpholine nitrogen in this compound.
The arylation of morpholine with various aryl halides can be catalyzed by transition metals like manganese, providing a route to N-aryl morpholine derivatives. researchgate.net The success of this reaction is dependent on the substitution pattern of the aryl halide, with sterically unhindered halides generally giving better yields. researchgate.net
Reactions Involving the Thiophene Ring:
The thiophene ring is susceptible to electrophilic substitution reactions, often with higher reactivity than benzene. nih.gov This allows for the introduction of various functional groups onto the thiophene moiety. Furthermore, multicomponent reactions have been employed for the synthesis of complex thiophene derivatives. nih.gov
Combined Reactivity and Novel Scaffolds:
The dual functionality of this compound allows for the synthesis of novel fused ring systems and more complex molecular architectures. For example, a series of morpholine derivatives have been synthesized by reacting 4-(4-aminophenyl)morpholin-3-one (B139978) with various aldehydes to form a Schiff base, which is then subjected to further reactions to create novel cyclized products. ijprs.com While the starting material is different, this highlights the potential for using the reactivity of both the morpholine and an attached aromatic ring to build molecular complexity.
The synthesis of thiophene congeners of known drugs, such as the antifungal agent amorolfine (B1665469), has been reported, demonstrating the utility of combining thiophene and morpholine moieties in medicinal chemistry. nih.gov
A table summarizing potential novel reactions is presented below.
| Reaction Type | Reagents/Conditions | Potential Product |
| Palladium-Catalyzed Carboamination | Aryl/Alkenyl Bromide, Pd Catalyst | N-Aryl/Alkenyl-(R)-3-(thiophen-3-yl)morpholine |
| Manganese-Catalyzed N-Arylation | Aryl Halide, MnCl₂·4H₂O | N-Aryl-(R)-3-(thiophen-3-yl)morpholine |
| Electrophilic Substitution on Thiophene | Electrophile (e.g., NBS, Ac₂O/BF₃) | Substituted Thiophene Derivatives |
| Multicomponent Reactions | Various reactants | Complex Heterocyclic Systems |
Advanced Spectroscopic and Crystallographic Characterization of R 3 Thiophen 3 Yl Morpholine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the solution-state structure of (R)-3-(Thiophen-3-yl)morpholine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular framework, including proton and carbon environments, connectivity, and stereochemistry, can be assembled.
The ¹H and ¹³C NMR spectra of thiophene-morpholine hybrids provide distinct signatures for the constituent rings. The proton NMR spectrum is characterized by signals for both the morpholine (B109124) and thiophene (B33073) moieties. In analogs such as (R)-3-(Thiophen-2-yl)morpholine, the morpholine protons typically appear as complex multiplets in the upfield region of δ 2.44–3.60 ppm. vulcanchem.com For thiophene-containing morpholine derivatives, the thiophene ring protons are found further downfield, generally between δ 6.78 and 8.09 ppm, with their exact chemical shifts depending on the substitution pattern. nih.gov The N-H proton of the morpholine ring would be expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. For morpholine-thiophene hybrids, the carbon atoms of the morpholine ring typically resonate in the range of δ 53-67 ppm. nih.gov Specifically, signals for the morpholine ring carbons have been observed at approximately 53.5 ppm and 66.7 ppm. nih.gov The carbons of the thiophene ring resonate in the aromatic region, with reported shifts ranging from δ 108.9 to 178.2 ppm, reflecting the varied electronic environments within the heterocyclic ring. nih.gov
Table 1: Expected NMR Chemical Shift Ranges for this compound Based on Analog Data
| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Morpholine Protons (CH₂) | ¹H | 2.44 - 3.60 | vulcanchem.com |
| Thiophene Protons (CH) | ¹H | 6.78 - 8.09 | nih.gov |
| Morpholine Carbons (CH₂) | ¹³C | 53.5 - 66.7 | nih.gov |
This is an interactive data table. Users can sort and filter the information.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the morpholine ring, helping to trace the -CH₂-CH₂- and -CH₂-CH- pathways. It would also confirm the coupling between the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-C,H). It allows for the definitive assignment of each carbon signal by correlating it to its known proton signal. For instance, the thiophene proton signals between δ 6.78-8.09 ppm would correlate to their corresponding carbon signals in the δ 108.9-178.2 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically ²J-C,H and ³J-C,H), which is crucial for establishing the connectivity between different parts of the molecule. For this compound, key HMBC correlations would be observed between the proton at C3 of the morpholine ring and the carbons of the thiophene ring, and vice-versa. This confirms that the two rings are linked at the C3 position.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amine (N-H), the ether (C-O-C) linkage within the morpholine ring, and the thiophene ring (C-S, C=C, C-H).
N-H Stretch: A characteristic absorption for the secondary amine would be expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the morpholine ring would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the thiophene ring would appear just above 3000 cm⁻¹.
C-O-C Stretch: A strong, characteristic absorption for the ether linkage in the morpholine ring is expected in the 1070-1150 cm⁻¹ region.
Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands, including C=C stretching in the 1500-1600 cm⁻¹ range and C-S stretching vibrations, which are typically weaker and found at lower wavenumbers.
Characterization of various thiophene and morpholine derivatives frequently employs these techniques to confirm the presence of the core structures. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₁NOS), the expected exact mass is 169.0561 g/mol . amadischem.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Under electron ionization (EI), the molecule would be expected to produce a distinct molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would provide further structural proof. Key fragmentation pathways would likely involve:
Cleavage of the C-C bond between the two rings, resulting in fragments corresponding to the thiophene cation (m/z = 83) and the morpholine-containing radical, or vice versa.
Fragmentation of the morpholine ring through characteristic losses of small neutral molecules like ethylene (B1197577) oxide or formaldehyde.
Loss of a hydrogen atom from the molecular ion.
Analysis of various morpholine-thiophene derivatives consistently utilizes mass spectrometry to confirm their anticipated structures. nih.govresearchgate.net
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the definitive solid-state structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry. For a chiral molecule like this compound, X-ray analysis of a suitable crystal is the gold standard for unambiguously confirming the 'R' configuration at the C3 stereocenter. This is often achieved by using anomalous dispersion effects or by co-crystallizing the compound with a known chiral auxiliary. The successful crystallographic analysis of related morpholine and thiophene derivatives underscores the power of this technique. iucr.orgnih.gov
X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. Studies of various morpholine derivatives have shown that the six-membered morpholine ring consistently adopts a stable chair conformation. iucr.org In the case of this compound, the thiophene substituent at the C3 position can adopt either an axial or an equatorial position relative to the morpholine ring. The equatorial position is generally favored for bulky substituents to minimize steric hindrance (1,3-diaxial interactions). The crystal structure would precisely define this preference, as well as the rotational orientation (torsion angles) of the thiophene ring relative to the morpholine ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the morpholine N-H group, which stabilize the crystal lattice.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-3-(Thiophen-2-yl)morpholine |
| 2-Aryl-3-(2-morpholinoethyl)-1,3-thiazinan-4-ones |
| Ethylene oxide |
| Formaldehyde |
| Morpholine |
| Thiophene |
| 4-[(morpholin-4-yl)carbothioyl]benzoic acid |
| 2-mercaptobenzoic acid |
Intermolecular Interactions and Packing Arrangements
The crystal packing of morpholine and thiophene derivatives is typically governed by a network of weak intermolecular forces. The morpholine ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. vulcanchem.com The thiophene ring provides a source of π-electrons and a sulfur atom, which can also participate in various non-covalent interactions.
In analogs, the morpholine ring commonly adopts a stable chair conformation. researchgate.netresearchgate.net The solid-state structure is stabilized by a combination of interactions:
Hydrogen Bonding: C—H···O hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks. researchgate.net In one analog, these interactions form zigzag chains along a crystallographic axis. researchgate.net
π-Interactions: The aromatic thiophene ring facilitates C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of a neighboring molecule. researchgate.netresearchgate.net Additionally, π-π stacking interactions can occur between aromatic rings, further stabilizing the crystal lattice.
These interactions collectively dictate the supramolecular assembly, leading to specific packing motifs such as laminar arrangements or centrosymmetric dimers linked by hydrogen bonds or C—H···π interactions. researchgate.netresearchgate.net
Table 1: Summary of Intermolecular Interactions in Thiophene-Morpholine Analogs
| Interaction Type | Description | Observed Molecular Arrangement | Reference |
|---|---|---|---|
| C—H···O | Hydrogen on a carbon atom interacts with an oxygen atom. | Formation of zigzag chains. | researchgate.net |
| C—H···π | Hydrogen on a carbon atom interacts with a π-electron system. | Linking molecules into inversion dimers. | researchgate.net |
| S···π | Sulfur atom interacts with a π-electron system. | Contributes to laminar packing arrangements. | researchgate.net |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur), which can be compared against theoretically calculated values derived from the molecular formula. For novel thiophen-2-yl-pyrazoline derivatives, elemental analysis results were confirmed to be within ±0.4% of the theoretical values, a common standard for purity verification.
For this compound, the molecular formula is C₈H₁₁NOS. amadischem.com Based on this, the theoretical elemental composition can be calculated. Experimental verification through combustion analysis would be required to confirm the purity and composition of a synthesized batch.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 56.77 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 6.56 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.28 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.45 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.94 |
| Total | 169.27 | 100.00 |
Computational Chemistry and Molecular Modeling of R 3 Thiophen 3 Yl Morpholine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a compound like (R)-3-(Thiophen-3-yl)morpholine might interact with a biological target. nih.govnih.gov
After predicting the binding pose, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy suggests a more stable and favorable interaction. These scoring functions approximate the free energy of binding by considering terms for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy.
For this compound, docking studies against a specific protein target would reveal key interactions. The morpholine (B109124) ring's oxygen and N-H group are capable of forming hydrogen bonds with amino acid residues in a protein's active site. nih.govacs.org The thiophene (B33073) ring can participate in hydrophobic or π-stacking interactions. The predicted binding affinity provides a quantitative measure to rank its potential as an inhibitor or modulator of that protein target. nih.gov
Table 3: Illustrative Molecular Docking Results Note: The following values are representative examples of data generated from a molecular docking simulation and are target-dependent.
| Parameter | Value/Description |
| Target Protein | Example: Kinase, Receptor |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP 145 (H-bond with Morpholine N-H)GLU 85 (H-bond with Morpholine O)PHE 82 (π-π stacking with Thiophene) |
Identification of Key Binding Residues and Interaction Motifs
Computational docking studies are instrumental in predicting how this compound or its analogs fit into the active sites of biological targets. These simulations reveal the specific amino acid residues that are crucial for binding and the nature of the interactions formed. The morpholine and thiophene moieties play distinct and cooperative roles in establishing these connections.
The morpholine ring, with its nitrogen and oxygen atoms, is a key contributor to polar interactions. nih.gov The nitrogen atom, typically protonated under physiological conditions, can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. nih.gov For instance, in studies of morpholine derivatives targeting β-secretase 1 (BACE-1), the morpholine nitrogen has been observed to form polar interactions with the carbonyl group of glycine (B1666218) residues, and the oxygen atom can interact with residues like threonine on the flap region of the enzyme. nih.gov
The thiophene ring primarily engages in non-polar interactions. Its aromatic nature allows for favorable hydrophobic and π-π stacking interactions with aromatic residues in a binding pocket, such as tryptophan, phenylalanine, or tyrosine. nih.gov In studies on morpholine-thiophene hybrid inhibitors of urease, the thiophene ring was shown to have a strong affinity for the enzyme's active site. frontiersin.org These computational models suggest that the combination of polar and non-polar interactions is a hallmark of the binding motif for this class of compounds.
Table 1: Predicted Interaction Motifs for this compound
| Molecular Moiety | Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|---|
| Morpholine Nitrogen | Hydrogen Bond Donor / Polar Interaction | Aspartic Acid, Glutamic Acid, Glycine (backbone C=O) | nih.gov |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Threonine, Serine, Asparagine, Glutamine | nih.gov |
| Thiophene Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan | nih.govfrontiersin.org |
| Thiophene Sulfur | Unique Electronic Interactions | Various, contributes to binding affinity | nih.gov |
Structure-Activity Relationship (SAR) Insights from Docking Data
Docking simulations provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives. By analyzing the docked poses, researchers can predict how structural modifications might enhance or diminish binding affinity and, consequently, biological activity.
Computational models, such as Comparative Molecular Similarity Index Analysis (CoMSIA), can generate 3D contour maps that highlight regions where specific physicochemical properties are predicted to influence activity. nih.gov For this compound, these analyses suggest several avenues for optimization:
Thiophene Ring Substitution: The activity of related morpholine-thiophene hybrids has been shown to be sensitive to substituents on the thiophene ring. frontiersin.org Docking studies indicate that adding electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl) can modulate the electronic properties of the ring, potentially strengthening interactions with the target protein. frontiersin.orgnih.gov
Morpholine Ring Substitution: The morpholine ring can serve as a scaffold to position other functional groups correctly. nih.gov Docking studies on similar scaffolds have shown that the solvent-exposed positions of the ring can be modified to improve properties like solubility or to introduce new interaction points with the receptor, often with minimal loss of core binding activity. jchemrev.com
Bioisosteric Replacement: SAR studies can explore replacing the thiophene ring with other heterocycles (e.g., furan, pyridine (B92270), thiazole) to probe the importance of the sulfur atom and the ring's electronic nature for activity. nih.gov Similarly, the morpholine ring could be replaced by analogs like thiomorpholine (B91149) to assess the impact of the heteroatoms on binding. jchemrev.com
Table 2: Predicted SAR Insights for this compound
| Structural Modification | Predicted Effect on Activity | Rationale from Docking Data | Reference |
|---|---|---|---|
| Add electron-withdrawing group to thiophene | Potentially increase | Enhances electrophilicity, potentially leading to stronger interactions with microbial or enzyme targets. | nih.gov |
| Add bulky substituent to thiophene | Potentially decrease | May cause steric hindrance within the binding pocket. | frontiersin.org |
| Add substituent to solvent-exposed position on morpholine ring | Potentially maintained or enhanced | Can alter physicochemical properties (e.g., solubility) with minimal disruption to core binding interactions. | jchemrev.com |
| Replace thiophene with phenyl ring | Activity may change | Alters hydrophobic and electronic character, affecting π-stacking interactions. | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While static docking provides a snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a more realistic view by modeling the dynamic movements of the ligand-protein complex over time. For this compound, MD simulations are crucial for understanding its conformational flexibility and the stability of its binding mode. nih.gov
MD simulations can:
Assess the stability of the binding pose predicted by docking. An unstable pose may see the ligand drift away from the active site over the course of the simulation.
Reveal alternative binding modes or conformational states that are not identified in static docking.
Characterize the movement of the protein's flexible loops or side chains in response to the ligand binding.
Calculate the free energy of binding with higher accuracy by sampling a large ensemble of conformations.
Table 3: Conformational Features of this compound for MD Studies
| Structural Feature | Key Dynamic Behavior | Significance in MD Simulations | Reference |
|---|---|---|---|
| Morpholine Ring | Chair-boat interconversion; ring puckering. | Determines the spatial orientation of substituents and hydrogen bonding groups. | nih.gov |
| Thiophene-Morpholine Linkage | Torsional rotation. | Defines the relative orientation of the two rings, impacting how the molecule fits into a binding pocket. | nih.gov |
| C3 Substituent Position | Axial vs. Equatorial equilibrium. | Affects the overall 3D shape and potential for steric clashes within the binding site. | nih.gov |
Computational Approaches to Chirality and Stereochemical Effects on Molecular Properties
The "R" designation in this compound refers to the specific three-dimensional arrangement of atoms around the chiral center at the C3 carbon of the morpholine ring. This stereochemistry is critical, as biological systems like enzymes and receptors are themselves chiral and often interact differently with different enantiomers of a drug molecule. mhmedical.com
Computational methods are essential for studying and predicting the effects of this chirality:
Modeling Stereospecific Interactions: Docking and MD simulations can model the interactions of both the (R) and (S) enantiomers with a chiral receptor. The models can demonstrate why one enantiomer fits better or forms more stable interactions than the other, providing a molecular basis for the observed stereoselectivity in biological activity. tru.ca
Prediction of Chiroptical Properties: Advanced computational techniques like time-dependent density functional theory (TD-DFT) can predict chiroptical properties, such as electronic circular dichroism (ECD) spectra. nih.gov These calculated spectra can be compared with experimental measurements to confirm the absolute configuration of a synthesized molecule, which is particularly useful when crystallographic data is unavailable. nih.gov The failure of simpler models to predict the properties of thienyl-substituted compounds highlights the importance of accounting for conformational flexibility in these calculations. nih.gov
Table 4: Computational Analysis of Chirality
| Computational Method | Application to Chirality | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Docking (R) and (S) enantiomers into a chiral binding site. | Difference in binding scores and interaction patterns, explaining stereospecific activity. | mhmedical.comtru.ca |
| Molecular Dynamics | Simulating the dynamic behavior of each enantiomer in the active site. | Differences in binding stability and conformational dynamics between enantiomers. | nih.gov |
| TD-DFT Calculations | Predicting Electronic Circular Dichroism (ECD) spectra. | A theoretical spectrum that can be used to assign the absolute (R/S) configuration based on experimental data. | nih.gov |
Computational Prediction of Biological Activities and Receptor Specificity
Beyond analyzing interactions with a known target, computational chemistry offers powerful tools to predict the potential biological activities and receptor specificity of a novel compound like this compound. These methods are broadly categorized as ligand-based and structure-based.
Quantitative Structure-Activity Relationship (QSAR): If a dataset of similar molecules with known biological activities is available, a QSAR model can be built. nih.gov These models create a mathematical relationship between chemical structures and their activity. nih.govupch.edu.pe By inputting the structure of this compound, its activity (e.g., IC₅₀ value) can be predicted. nih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (pharmacophore) required for activity. The structure of this compound can be mapped against known pharmacophore models to predict its likely biological targets.
Reverse Docking: Instead of docking a ligand into one target, reverse docking screens the ligand against a large library of protein structures. This can identify potential on-target and off-target interactions, helping to predict its broader pharmacological profile and potential side effects.
ADME/Tox Prediction: Numerous computational tools, such as SwissADME and admetSAR, predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. frontiersin.org These tools can forecast characteristics like oral bioavailability, blood-brain barrier permeability, and potential for causing toxicity, which are critical for drug development. frontiersin.org
Table 5: Methods for Computational Prediction of Biological Activity
| Methodology | Principle | Predicted Property | Reference |
|---|---|---|---|
| QSAR | Correlates structural descriptors with known biological activities of a training set. | Quantitative activity prediction (e.g., IC₅₀) for a new compound. | nih.govnih.govupch.edu.pe |
| Reverse Docking | Docks a single ligand into the binding sites of numerous proteins. | A profile of potential protein targets (receptor specificity). | researchgate.net |
| Pharmacophore Screening | Matches a molecule's 3D chemical features to pre-built models of active sites. | Identification of likely biological targets. | e3s-conferences.org |
| ADME/Tox Modeling | Uses structural fragments and physicochemical properties to predict pharmacokinetics and toxicity. | Drug-likeness, oral bioavailability, potential toxicities (e.g., hepatotoxicity). | frontiersin.org |
Exploration of R 3 Thiophen 3 Yl Morpholine As a Core Scaffold in Academic Research Applications
Investigation of In Vitro Biological Activity Profiles
The unique structural combination of the morpholine (B109124) and thiophene (B33073) rings in (R)-3-(Thiophen-3-yl)morpholine has prompted extensive investigation into its potential as a lead structure for the development of various therapeutic agents. Researchers have synthesized and evaluated a range of derivatives for their inhibitory effects on enzymes, antiproliferative activity against cancer cells, and antimicrobial properties.
Enzyme Inhibitory Studies and Mechanism of Action
The this compound scaffold has been a focal point in the design of enzyme inhibitors, with significant research directed towards urease and various kinases.
Urease Inhibition:
Derivatives of morpholine-thiophene have demonstrated potent inhibitory activity against the urease enzyme, a key factor in the pathogenicity of certain bacteria. nih.govfrontiersin.org A study on morpholine-thiophene hybrid thiosemicarbazones revealed that these compounds were effective urease inhibitors, with IC₅₀ values ranging from 3.80 to 5.77 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.govfrontiersin.org The most potent compound in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an uncompetitive mode of inhibition with an IC₅₀ value of 3.80 ± 1.9 µM. nih.govfrontiersin.org Computational docking studies suggested a strong affinity of this inhibitor for the urease active site. nih.govfrontiersin.org
Kinase Inhibition:
The morpholine moiety is a recognized pharmacophore in the development of kinase inhibitors, where it can enhance potency and modify pharmacokinetic properties. e3s-conferences.org The introduction of a (R)-3-methylmorpholine group, for instance, has been shown to improve selectivity for mTOR (mammalian target of rapamycin) over PI3K. researchgate.net For conformationally restricted compounds, the (R)-enantiomer consistently showed higher affinity for mTOR than the (S)-configured compound. researchgate.net This highlights the stereochemical importance of the morpholine substituent in achieving selective kinase inhibition.
Furthermore, a series of bis(morpholino-1,3,5-triazine) derivatives were developed as highly efficacious dual PI3K/mTOR inhibitors. nih.gov One such compound, PKI-587, demonstrated excellent in vitro and in vivo activity. nih.gov The discovery of PF-06447475, a potent and selective LRRK2 kinase inhibitor, further underscores the value of the morpholine scaffold in designing brain-penetrant kinase inhibitors for potential therapeutic use in conditions like Parkinson's disease. nih.gov
Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
| Compound | IC₅₀ (µM) |
|---|---|
| 5a | 4.25 ± 0.15 |
| 5b | 5.10 ± 0.21 |
| 5c | 4.88 ± 0.18 |
| 5d | 5.77 ± 0.25 |
| 5e | 4.53 ± 0.16 |
| 5f | 4.12 ± 0.14 |
| 5g | 3.80 ± 1.9 |
| 5h | 4.66 ± 0.17 |
| 5i | 5.21 ± 0.22 |
| Thiourea (Standard) | 22.31 ± 0.03 |
Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.govfrontiersin.org
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative potential of compounds containing the morpholine scaffold has been investigated in various cancer cell lines. For example, a morpholine-based ligand, 1,3-bis(1-morpholinothiocarbonyl)benzene, and its nickel(II) complex have been studied for their effects on human breast cancer (MCF-7) and colon carcinoma (C26) cells. nih.gov The nickel complex demonstrated better cytotoxicity against both cancer cell lines compared to normal fibroblast cells. nih.gov
In another study, morpholine-acetamide derivatives were evaluated for their anti-tumor potential. nih.gov Compounds 1h and 1i significantly inhibited the proliferation of the ovarian cancer cell line ID8 with IC₅₀ values of 9.40 µM and 11.2 µM, respectively, which were comparable to the standard drug cisplatin (B142131) (IC₅₀ = 8.50 µM). nih.gov These findings suggest that the morpholine moiety can be a valuable component in the design of novel anti-cancer agents.
In Vitro Antimicrobial and Antifungal Activity Studies
The thiophene ring is a well-established pharmacophore in antimicrobial agents. nih.gov The combination of thiophene with a morpholine ring has led to the development of compounds with notable antimicrobial and antifungal activities.
Antifungal Activity:
A thiophene analogue of the antifungal drug amorolfine (B1665469) has been synthesized and evaluated. nih.gov While this specific analogue did not show significant activity, other thiophene-containing compounds have demonstrated antifungal properties. For instance, a thiophene derivative, 5CN05, exhibited moderate to weak activity against Candida species but good activity against Cryptococcus neoformans. researchgate.net When incorporated into a microemulsion, its activity against Candida species improved, and it became much more potent against C. neoformans. researchgate.net
Antimicrobial Activity:
Novel pyrazoline derivatives incorporating a thiophene ring have been synthesized and screened for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi, as well as the fungus Candida albicans. ijcrcps.com Certain derivatives showed excellent and promising antimicrobial activity. ijcrcps.com
In Vitro Antileishmanial Activity
Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by Leishmania parasites. nih.gov Several studies have highlighted the potent in vitro activity of thiophene-containing molecules against different Leishmania species.
A number of thiophene derivatives have been shown to be active against various Leishmania species. nih.gov For instance, a screen of the Medicines for Malaria Venture (MMV) Malaria Box identified 14 compounds with antileishmanial activity, providing starting points for lead optimization. nih.gov In a separate study, thirty-eight novel thiophene compounds were synthesized and tested against L. infantum, with half of the molecules showing an EC₅₀ in the low micromolar range. nih.gov The piperidine (B6355638) derivatives were generally more potent than the tetramethylpyran derivatives. nih.gov
Furthermore, 3-arylquinolines have been identified as a new class of antileishmanial leads that effectively block the proliferation of the intramacrophage amastigote form of Leishmania parasites with good selectivity. researchgate.net
Role in Materials Science and Polymer Chemistry
While the primary focus of research on this compound has been in the biomedical field, the inherent properties of the morpholine and thiophene rings suggest potential applications in materials science and polymer chemistry. Morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org The thiophene ring, with its π-conjugated system, is a key component in conductive polymers and organic electronics. vulcanchem.com
The synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support has been reported, demonstrating the feasibility of incorporating these heterocyclic structures into polymeric materials. nih.gov This solid-phase synthesis approach allows for the creation of libraries of substituted morpholines and thiomorpholines, which could be screened for various material properties. The versatility of morpholine as a solvent and catalyst in chemical reactions further enhances its utility in industrial processes and organic synthesis. e3s-conferences.org
Application in Catalysis as Ligands or Organocatalysts
The nitrogen and oxygen atoms in the morpholine ring, and the sulfur atom in the thiophene ring, can act as coordination sites for metal ions. This property makes this compound and its derivatives potential ligands for use in catalysis. Thiosemicarbazones, which can be derived from thiophene-containing ketones, are known to be polydentate ligands due to the presence of amide, imine, and thione groups. nih.govfrontiersin.org These ligands can form stable complexes with various metals, which may exhibit catalytic activity.
Furthermore, the chiral nature of this compound makes it an interesting candidate for asymmetric catalysis, either as a chiral ligand for a metal catalyst or as an organocatalyst itself. While specific applications of this compound in catalysis are not extensively documented, the structural features suggest a promising area for future research.
Lack of Publicly Available Research on this compound as a Chemical Probe
Despite a comprehensive search of academic and scientific databases, there is currently no publicly available research detailing the exploration of This compound as an advanced chemical probe or research tool in biological studies. Investigations into the synthesis and application of this specific chemical entity for the purposes of probing biological targets, such as its use in radiolabeling, fluorescent tagging, or as a pharmacological tool to investigate biological pathways, have not been reported in the accessible scientific literature.
While the constituent scaffolds, thiophene and morpholine, are individually recognized for their importance in medicinal chemistry and are components of various biologically active molecules, the specific compound This compound has not been the subject of published research in the context of its utility as a chemical probe. Searches for derivatives of this compound for similar applications also did not yield any relevant findings.
Therefore, the section on "Exploration as Advanced Chemical Probes and Tools in Biological Research" cannot be developed at this time due to the absence of foundational research data.
Future Research Directions and Emerging Paradigms for R 3 Thiophen 3 Yl Morpholine
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of morpholine (B109124) derivatives has traditionally relied on multi-step processes that can be wasteful. organic-chemistry.orgchemrxiv.org Future research must prioritize the development of sustainable and environmentally friendly synthetic routes for (R)-3-(Thiophen-3-yl)morpholine.
Recent advancements in the green synthesis of morpholines offer a promising blueprint. A notable one- or two-step, redox-neutral protocol uses inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgnih.govchemrxiv.org This method is highly efficient, scalable, and avoids toxic reagents and harsh conditions associated with traditional methods, such as those using chloroacetyl chloride and hydride reductions. organic-chemistry.orgchemrxiv.org
Key areas for future research include:
Adaptation for Chiral Synthesis: Adapting this green methodology for the enantioselective synthesis of this compound from a suitable chiral 1,2-amino alcohol precursor derived from thiophene (B33073).
Solvent Selection: Investigating the use of greener solvents to further reduce the environmental impact of the synthesis.
Catalytic Approaches: Exploring novel catalytic systems that can facilitate the cyclization with high stereocontrol and efficiency, minimizing waste and energy consumption.
Table 1: Comparison of Traditional vs. Green Morpholine Synthesis Approaches
| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (e.g., Ethylene Sulfate) |
|---|---|---|
| Number of Steps | Typically 3 steps chemrxiv.org | 1 or 2 steps organic-chemistry.orgnih.gov |
| Reagents | Chloroacetyl chloride, hydride reducing agents chemrxiv.org | Ethylene sulfate, tBuOK organic-chemistry.orgchemrxiv.org |
| Byproducts | Generates significant waste chemrxiv.org | Minimal waste, redox-neutral organic-chemistry.orgnih.gov |
| Conditions | Often requires harsh conditions | Mild reaction conditions organic-chemistry.org |
| Scalability | Can be challenging | Demonstrated on >100 g scale organic-chemistry.org |
By focusing on these green chemistry principles, the production of this compound and its analogs can become more economically viable and environmentally sustainable, which is crucial for large-scale pharmaceutical or materials science applications.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold.
Future research leveraging AI and ML should focus on:
De Novo Drug Design: Employing generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel derivatives of this compound with optimized properties. nih.govnih.gov These models can explore vast chemical space to propose new molecules with high predicted activity and desirable ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive Modeling: Using ML algorithms like Random Forest or Graph Neural Networks to build predictive models for the biological activity, toxicity, and pharmacokinetic properties of new analogs. researchgate.net This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
Target Identification and Polypharmacology: Applying AI to analyze biological data and identify potential protein targets for this compound derivatives. nih.gov AI can also help design compounds that interact with multiple targets (polypharmacology), which can be beneficial for treating complex diseases. nih.gov
The integration of AI promises to significantly reduce the time and cost of developing new drugs based on this scaffold by making the discovery process more targeted and efficient. researchgate.net
Exploration of Advanced Analytical Techniques for Real-time Monitoring of Reactions
The synthesis of a specific enantiomer like this compound requires precise control over the reaction conditions to ensure high chemical and stereochemical purity. Process Analytical Technology (PAT) offers a suite of tools for real-time monitoring and control of chemical reactions, which is essential for optimizing chiral syntheses. acs.orgmt.com
Future research in this area should involve:
In-line Spectroscopic Methods: Implementing techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy for continuous, real-time analysis of the reaction mixture. nih.gov These methods can monitor the consumption of reactants and the formation of the product and any intermediates or byproducts without sampling.
Real-time Chiral Separation: Interfacing flow reactors with advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases, for on-line monitoring of enantiomeric purity. mdpi.comdntb.gov.uamdpi.com This would allow for rapid optimization of reaction conditions to maximize the yield of the desired (R)-enantiomer.
Integrated Systems: Developing automated systems that couple real-time monitoring with feedback control loops to maintain optimal reaction parameters, ensuring consistent product quality and yield. researchgate.netrsc.org
The application of these advanced analytical techniques will provide a deeper understanding of the reaction kinetics and mechanism, leading to more robust, efficient, and reproducible syntheses. mt.com
Multiscale Modeling and Simulation of Compound Behavior
Understanding how a molecule like this compound behaves at multiple biological scales—from interacting with a protein to its effect on a whole cell—is critical for drug development. nih.gov Multiscale modeling and simulation provide a computational microscope to bridge these different scales. nih.govresearchgate.net
Key research directions include:
Molecular Docking and Dynamics: Using atomistic simulations to model the interaction of this compound with specific biological targets, such as protein kinases or receptors. nih.govcecam.org This can reveal the precise binding mode and provide insights for designing more potent analogs.
Coarse-Grained Simulations: Employing coarse-grained models to simulate larger-scale phenomena, such as the compound's ability to permeate cell membranes or its distribution within a cellular environment. cecam.orgdigitellinc.com
By combining these simulation techniques, researchers can build a comprehensive, dynamic picture of the compound's behavior, facilitating more rational drug design and reducing late-stage failures in the development pipeline. nih.gov
Investigation into Novel Bio-conjugation Strategies and Materials Applications
The unique structure of this compound, featuring both a versatile morpholine ring and an electronically active thiophene ring, opens avenues for applications beyond traditional small-molecule drugs.
Bio-conjugation involves linking a molecule to a larger biomolecule, such as a protein or peptide, to enhance its properties. nih.govnih.gov Future work could explore:
Functionalization for Conjugation: Developing methods to introduce functional groups onto the morpholine or thiophene rings that allow for site-specific attachment to antibodies, peptides, or other targeting moieties. This could be used to create antibody-drug conjugates (ADCs) for targeted cancer therapy or to improve the delivery of the compound to specific tissues. researchgate.netmdpi.com
Stable Linkers: Designing stable chemical bonds for the conjugates to ensure the payload is released only at the target site. Heteroaryl sulfones, for example, can form highly stable conjugates with cysteine residues on proteins. nih.gov
Thiophene derivatives are renowned for their use in materials science, particularly in organic electronics. nih.govresearchgate.netrsc.org Research should investigate:
Organic Semiconductors: Exploring the potential of polymers or oligomers derived from this compound as active components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net The chirality of the molecule could introduce unique packing properties and chiroptical effects.
Biosensors: Designing thiophene-based materials that can be used in biosensors. The optical or electronic properties of these materials could change upon binding to a specific biological analyte, enabling detection. researchgate.net
Targeting of Specific Biological Pathways through Rational Design and Scaffold Modifications
The morpholine ring is a key component in many drugs that target specific enzymes, such as protein kinases. researchgate.netsci-hub.sesemanticscholar.org The this compound scaffold is an excellent starting point for the rational design of new inhibitors targeting critical biological pathways.
Future research should focus on:
Scaffold Hopping and Modification: Systematically modifying the thiophene and morpholine rings to improve potency and selectivity for specific targets. nih.gov For instance, the morpholine ring can be conformationally restricted or replaced with bioisosteres to enhance pharmacokinetic properties and target engagement. sci-hub.senih.gov
Kinase Inhibitors: The morpholine moiety is a well-established pharmacophore in kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is often dysregulated in cancer. semanticscholar.org Derivatives of this compound could be designed and synthesized as next-generation inhibitors for this or other kinase families.
CNS-Active Agents: Both morpholine and thiophene derivatives have shown activity against targets in the central nervous system (CNS). nih.govnih.gov The scaffold could be modified to target receptors or enzymes involved in neurodegenerative diseases or mood disorders, with the morpholine ring potentially improving properties like brain permeability. nih.gov
Table 2: Potential Biological Targets for this compound Analogs
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Protein Kinases | PI3K, mTOR, other serine/threonine kinases | Morpholine is a privileged scaffold for kinase inhibitors. semanticscholar.orgnih.gov |
| CNS Receptors | Serotonin receptors, muscarinic receptors | Morpholine and thiophene are present in many CNS-active drugs. nih.govnih.gov |
| Enzymes | Monoamine Oxidase (MAO), BACE-1 | Morpholine derivatives have shown inhibitory activity against these enzymes. semanticscholar.orgnih.gov |
Through rational, structure-based design and iterative scaffold modification, the this compound core can be elaborated into a diverse library of potent and selective compounds for a wide range of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-3-(Thiophen-3-yl)morpholine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves condensation reactions between thiophene-containing aldehydes and morpholine derivatives. For example, analogs like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one derivatives are synthesized via Claisen-Schmidt condensation using KOH in methanol, with 24-hour reaction times and purification via silica gel chromatography . To achieve high enantiomeric purity, chiral catalysts or resolving agents (e.g., chiral auxiliaries or enzymes) may be employed, as seen in related (R)-configured morpholine derivatives . Key variables include solvent polarity (methanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants.
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry by analyzing coupling constants and splitting patterns (e.g., thiophene protons at δ 7.2–7.8 ppm and morpholine protons at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass accuracy within ±0.005 Da) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm in ketone intermediates) .
- Raman Spectroscopy : Useful for detecting electron-rich thiophene rings and morpholine vibrations, particularly in the "silent region" (1800–2800 cm) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and correlation energies. For example, the Colle-Salvetti functional can predict interaction energies between the thiophene ring and morpholine moiety, guiding reactivity predictions in nucleophilic or electrophilic reactions . Solvent effects are incorporated via polarized continuum models (PCM), while transition-state analysis identifies stereochemical outcomes .
Q. What strategies are recommended for resolving contradictions in spectral data or unexpected reactivity observed in derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR, HRMS, and IR data with computational predictions (DFT) to identify discrepancies .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., morpholine chair conformation or thiophene planarity) using single-crystal diffraction data, as applied in phosphazene derivatives .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ Raman spectroscopy to track intermediates and side products during synthesis .
Q. What are the challenges in achieving high enantiomeric excess in the synthesis of this compound, and how can chiral catalysts or resolving agents be employed?
- Methodological Answer : The stereogenic center at the morpholine ring requires asymmetric catalysis. Strategies include:
- Chiral Ligands : Use (R)-BINOL or Josiphos ligands in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling for thiophene attachment) .
- Kinetic Resolution : Enzymatic resolution (e.g., lipases) selectively hydrolyzes one enantiomer, as demonstrated in aprepitant derivatives .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. How does the presence of the thiophene ring influence the physicochemical properties and potential biological activity of this compound?
- Methodological Answer :
- Electron-Donating Effects : The thiophene sulfur enhances π-electron density, increasing nucleophilicity at the 3-position and enabling electrophilic substitutions .
- Bioactivity : Thiophene derivatives exhibit enhanced binding to sulfur-rich protein pockets (e.g., kinase ATP-binding sites), while the morpholine moiety improves solubility and metabolic stability .
- Solubility and LogP : Experimental logP values (e.g., 4.54 for thiophen-3-yl derivatives) are measured via shake-flask methods to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
